11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine
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Overview
Description
11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine: is a chemical compound with the molecular formula C15H11N and a molecular weight of 205.25 g/mol . This compound is known for its unique structure, which includes a dibenzazocine core. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production scale can vary depending on the intended use, with larger quantities being produced for extensive research purposes .
Chemical Reactions Analysis
Types of Reactions: 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the aromatic ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives such as dihydro compounds.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving molecular interactions and binding studies.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dibenz[b,f]azocine: A structurally related compound with similar properties.
11,12-Didehydro-γ-oxodibenz[b,f]azocine-5(6H)-butanoic acid: Another related compound with additional functional groups.
Uniqueness: 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential for various research uses make it a valuable compound in scientific studies .
Properties
IUPAC Name |
2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-8,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQAEKXARSKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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